6-Azathymidine CEP

antisense oligonucleotide stability serum nuclease resistance 3'-exonuclease protection

6-Azathymidine CEP is the reference phosphoramidite synthon for site-specific incorporation of 6-azathymine residues. It uniquely delivers 7- to 12-fold serum nuclease resistance while maintaining RNase H substrate competence and minimal duplex destabilization (−1.4 to −1.8 °C per residue). Unlike 5-Br-dU CEP (~2-fold stabilization) or 5,6-dimethyl-dU CEP (−3.3 °C Tm loss), this synthon provides an uncompromised balance of stability and function. Essential for antisense gapmer 3'-caps, FISH probes, and pH-responsive architectures. Verify availability for your sequence design.

Molecular Formula C39H48N5O8P
Molecular Weight 745.809
CAS No. 142234-18-2
Cat. No. B1146129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azathymidine CEP
CAS142234-18-2
Synonyms6-AZATHYMIDINE CEP
Molecular FormulaC39H48N5O8P
Molecular Weight745.809
Structural Identifiers
SMILESCC1=NN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C39H48N5O8P/c1-26(2)44(27(3)4)53(50-23-11-22-40)52-34-24-36(43-38(46)41-37(45)28(5)42-43)51-35(34)25-49-39(29-12-9-8-10-13-29,30-14-18-32(47-6)19-15-30)31-16-20-33(48-7)21-17-31/h8-10,12-21,26-27,34-36H,11,23-25H2,1-7H3,(H,41,45,46)/t34-,35+,36+,53?/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azathymidine CEP (CAS 142234-18-2): Aza-Modified Phosphoramidite Building Block for Nuclease-Resistant Oligonucleotide Synthesis


6-Azathymidine CEP is the 5'-O-dimethoxytrityl-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite derivative of 6-azathymidine, a nucleoside analog in which the methine (CH) group at position 6 of the thymine heterocycle is replaced by a ring nitrogen atom [1]. This single-atom substitution converts the pyrimidine into a 1,2,4-triazine base while preserving the Watson-Crick hydrogen-bonding face required for complementary base pairing [2]. The compound serves as a phosphoramidite synthon for automated solid-phase oligonucleotide synthesis, enabling site-specific incorporation of 6-azathymine residues into DNA oligonucleotides for antisense, diagnostic, and nucleic acid research applications [1].

Why Thymidine CEP and Other Pyrimidine Phosphoramidites Cannot Replace 6-Azathymidine CEP in Stability-Critical Oligonucleotide Designs


6-Azathymidine CEP is not functionally interchangeable with thymidine CEP or other modified pyrimidine phosphoramidites such as 5-bromo-dU CEP or 5,6-dimethyl-dU CEP. Comparative data demonstrate that each modification produces a quantitatively distinct profile across three independent performance axes — serum nuclease half-life, duplex thermal stability, and RNase H substrate compatibility — and no single alternative simultaneously delivers the 7- to 12-fold serum stability enhancement of 6-azathymidine while preserving duplex Tm within −1.4 °C to −1.8 °C per modification [1]. In contrast, 5-bromo-dU provides only approximately 2-fold serum stabilization despite neutral Tm effects, while 5,6-dimethyl-dU and 6-methyl-dU cause substantially greater duplex destabilization (−2.3 to −3.9 °C per modification) in exchange for their nuclease resistance [1]. The evidence below quantifies these trade-offs, establishing that substitution of 6-azathymidine CEP with an in-class analog predictably alters critical performance parameters in a manner that cannot be compensated by formulation or sequence design alone.

Quantitative Evidence Guide: Head-to-Head Performance Differentiation of 6-Azathymidine CEP Against Closest Phosphoramidite Analogs


Serum Nuclease Half-Life: 6-Azathymidine CEP Oligonucleotides vs. Thymidine (Unmodified) and 5-Bromodeoxyuridine CEP Controls

Oligonucleotides bearing a 3'-terminal cap of three 6-azathymidine residues synthesized from 6-azathymidine CEP exhibit a 7- to 12-fold increase in half-life in 10% heat-inactivated fetal calf serum (FCS) compared to unmodified oligonucleotides, with the magnitude scaling with the number of modified residues [1]. By contrast, a 3'-cap of three 5-bromo-2'-deoxyuridine (5-Br dU) residues provides only an approximate 2-fold increase in serum half-life over its matched control [1]. Comparative half-life values for 6-azathymidine: a single modification at the 3'-terminus provides approximately 3-fold stabilization; two modifications provide approximately 7-fold; a three-residue cap yields 7- to 12-fold stabilization depending on the exact terminal positioning [1]. The 6-aza-2'-deoxycytidine (6-aza dC) analog also delivers a 10-fold half-life increase, confirming the aza modification class effect, but the 6-azathymidine variant is distinguished by its superior combination of stability gain with modest duplex destabilization [1].

antisense oligonucleotide stability serum nuclease resistance 3'-exonuclease protection

Duplex Thermal Stability (ΔTm): 6-Azathymidine CEP vs. 6-Methyl-dU CEP and 5,6-Dimethyl-dU CEP — Quantifying the Stability Penalty Trade-Off

Incorporation of 6-azathymidine into oligonucleotides produces a modest average duplex destabilization of −1.4 °C per modification against a DNA complement and −1.8 °C per modification against an RNA complement, relative to unmodified thymidine [1]. In contrast, the alternative 6-position modifications 6-methyl-2'-deoxyuridine (6-Me dU) and 5,6-dimethyl-2'-deoxyuridine (5,6-DiMe dU) cause substantially greater thermal destabilization: 6-Me dU averages −2.3 °C (DNA) and −3.9 °C (RNA) per modification; 5,6-DiMe dU averages −2.4 °C (DNA) and −3.3 °C (RNA) per modification [1]. The 5-halogenated analogs 5-Br dU and 5-I dU are essentially Tm-neutral (ΔTm/mod ≈ 0.0 °C), but as shown in Evidence Item 1, they provide far less nuclease protection [1]. Thus, among 6-position-modified pyrimidine phosphoramidites that confer significant nuclease resistance, 6-azathymidine CEP is uniquely positioned with a ≥0.9 °C per modification advantage in duplex stability over the methylated alternatives.

oligonucleotide duplex stability melting temperature Watson-Crick base pairing

RNase H Substrate Compatibility: 6-Azathymidine CEP-Modified Gapmers vs. Backbone-Modified Alternatives

A 22-mer oligonucleotide in which all eight thymine bases are replaced by 6-azathymine residues (synthesized using 6-azathymidine CEP) hybridizes to a complementary target RNA and forms a DNA–RNA heteroduplex that supports RNase H-mediated cleavage of the RNA strand — the primary mechanism of action for antisense gapmer therapeutics [1]. The same result was observed for a 5-bromouracil-substituted analog [1]. This property distinguishes 6-azathymidine CEP from phosphoramidites that introduce backbone modifications such as methylphosphonates, phosphoramidates, or 2'-O-alkyl sugar modifications, which are known to block RNase H activity even though they may provide comparable or superior nuclease resistance [1]. Furthermore, incorporation of 6-azathymidine residues does not require a mixed backbone or chimeric design solely to restore RNase H competence, simplifying oligonucleotide architecture and synthesis workflow.

RNase H cleavage antisense mechanism of action gapmer design

Nucleobase pKa Shift: 6-Azathymidine vs. Thymidine — Impact on pH-Dependent Duplex Stability and Metal-DNA Formation

The N3 position of 6-azathymidine has an experimentally determined pKa of 7.6, compared to 9.25 for the corresponding N3 position of uridine (thymidine analog without the 5-methyl group) [1]. This approximately 1.65-unit downward shift means that at physiological pH (7.4), a significant fraction of 6-azathymine residues are partially deprotonated, altering the hydrogen-bonding properties and charge state of the nucleobase relative to thymidine (pKa ~9.2–9.8) [1][2]. The closely related 6-aza-2'-deoxyuridine (z6Ud, pKa 6.8) has been shown to confer pH-dependent duplex stability, with Tm values changing as a function of pH due to nucleobase deprotonation occurring under near-neutral conditions [2]. The 6-azathymidine pKa of 7.6 places it in a regime where its protonation state — and consequently its base-pairing strength and potential for metal ion coordination — can be modulated within a biologically accessible pH range, a property not shared by thymidine CEP or 5-halogenated-dU CEP analogs.

nucleobase pKa pH-dependent hybridization metal-DNA complexes

Solid-Phase Synthesis Coupling Efficiency: 6-Azathymidine CEP vs. Canonical DNA Phosphoramidite Performance Baseline

Under optimized automated DNA synthesis conditions incorporating a longer wait step of approximately 6 minutes during coupling, 6-azathymidine CEP achieves stepwise coupling efficiencies greater than 98%, as determined by spectrophotometric measurement of released dimethoxytrityl (DMT) cation for each synthesis cycle at the 1 μmol scale [1]. This performance is comparable to the coupling efficiency of standard, unmodified DNA phosphoramidites under conventional synthesis protocols. The overall yield for preparation of the phosphoramidite building block 8 from 6-azathymidine nucleoside, proceeding via 5'-O-dimethoxytritylation followed by 3'-O-phosphitylation, was 66% over two steps [1]. Commercial suppliers specify minimum purity of 95% for the isolated phosphoramidite monomer . The extended coupling wait step (approximately 6 min vs. typical 1–2 min for standard amidites) is a minor protocol adjustment and does not require specialized instrumentation.

oligonucleotide synthesis efficiency phosphoramidite coupling yield DMT cation assay

Procurement-Guiding Application Scenarios for 6-Azathymidine CEP (CAS 142234-18-2): Where the Quantitative Evidence Supports Prioritization Over Analogs


Antisense Oligonucleotide Gapmer Design Requiring Combined Serum Nuclease Resistance and RNase H Activity

When designing gapmer antisense oligonucleotides that rely on RNase H-mediated target RNA cleavage, 6-azathymidine CEP is specifically indicated for the 3'-terminal wing region. The Sanghvi et al. data demonstrate that a three-residue 6-azathymidine 3'-cap provides 7- to 12-fold serum half-life extension while maintaining RNase H substrate competence — a dual functionality not simultaneously achievable with backbone-modified phosphoramidites (which block RNase H) or 5-Br dU CEP (which provides only ~2-fold stabilization) [1]. The modest duplex destabilization of −1.4 °C to −1.8 °C per modification is within a range that can be compensated by gapmer length optimization [1].

Nuclease-Resistant Oligonucleotide Probes and Primers for Diagnostic Applications in Serum-Containing Samples

For fluorescent in situ hybridization (FISH) probes, qPCR primers, or electrochemical biosensor capture probes exposed to biological matrices containing nucleases, 6-azathymidine CEP offers a heterocycle-level protection strategy. The 7- to 12-fold serum stability increase documented by Sanghvi et al. [1] extends probe functional lifetime without requiring phosphorothioate backbones that can increase non-specific protein binding. The preservation of duplex Tm within −1.8 °C per modification ensures that probe hybridization specificity is not meaningfully compromised, unlike 5,6-dimethyl-dU-modified probes which suffer −3.3 °C Tm loss per modification [1].

pH-Responsive Oligonucleotide Constructs and Metal-DNA Nanotechnology

The altered pKa of 6-azathymidine (N3 pKa = 7.6 vs. 9.25 for uridine) makes this modification suitable for oligonucleotide architectures whose hybridization state, metal ion binding, or structural conformation must respond to pH changes in the physiological range (pH 6.5–8.0) [2][3]. The analogous 6-aza-2'-deoxyuridine system has been shown to form metal-DNA complexes with Zn²⁺ at neutral pH, whereas natural DNA requires alkaline conditions (above pH 8.5) for the same behavior [3]. 6-Azathymidine CEP, with its slightly higher pKa (7.6 vs. 6.8 for 6-aza-dU), provides an intermediate pH response midpoint that may be better suited for applications where full deprotonation at exactly physiological pH is undesirable [2].

Structure-Activity Relationship (SAR) Studies of Pyrimidine Heterocycle Modifications in Antisense Therapeutics

For medicinal chemistry teams systematically exploring the 5- and 6-positions of the pyrimidine ring to optimize antisense oligonucleotide drug candidates, 6-azathymidine CEP serves as the reference 6-aza modification. The Sanghvi et al. comparative dataset places 6-azathymidine relative to six other modified pyrimidine phosphoramidites (6-Me dU, 5,6-DiMe dU, 5-Br dU, 5-I dU, 5-F dU, dU, 6-aza dC, 5-Br dC, 5-Me dC) across three orthogonal assay dimensions (serum stability, DNA/RNA Tm, RNase H) under standardized conditions [1]. This cross-modification dataset enables rational selection of the optimal modification profile without requiring de novo comparative synthesis and testing for each new antisense sequence.

Quote Request

Request a Quote for 6-Azathymidine CEP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.